molecular formula C32H33F5N2O5S B12931536 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid

4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid

Cat. No.: B12931536
M. Wt: 652.7 g/mol
InChI Key: XZTNTXYTMCVENR-UHFFFAOYSA-N
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Description

4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid is a complex organic compound with a molecular formula of C29H27F5N2O5S. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyclohexyl, benzyl, methyl, and pentafluorophenyl. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:

    Formation of the Cyclohexylbenzyl Intermediate: This involves the reaction of cyclohexylbenzyl chloride with a suitable nucleophile under basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide and a strong base.

    Sulfonamide Formation: The pentafluorophenyl group is introduced through a sulfonamide formation reaction, typically using pentafluorobenzenesulfonyl chloride and a suitable amine.

    Final Coupling: The final step involves the coupling of the intermediate compounds to form the target compound under acidic or basic conditions, depending on the specific reaction requirements.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)benzoic acid
  • 4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid

Uniqueness

4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C32H33F5N2O5S

Molecular Weight

652.7 g/mol

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[3-methyl-2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]butanoyl]amino]benzoic acid

InChI

InChI=1S/C32H33F5N2O5S/c1-18(2)29(38(3)45(43,44)30-27(36)25(34)24(33)26(35)28(30)37)31(40)39(23-15-13-22(14-16-23)32(41)42)17-19-9-11-21(12-10-19)20-7-5-4-6-8-20/h9-16,18,20,29H,4-8,17H2,1-3H3,(H,41,42)

InChI Key

XZTNTXYTMCVENR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)N(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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